![molecular formula C19H15F4N3O3S B2689356 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 921553-05-1](/img/structure/B2689356.png)
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H15F4N3O3S and its molecular weight is 441.4. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization for Therapeutic Potentials
Research has demonstrated the synthesis and characterization of derivatives similar to the specified compound, showing potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, a study explored the synthesis of celecoxib derivatives, revealing their potential for being developed into therapeutic agents due to their anti-inflammatory and analgesic activities, alongside modest inhibition of HCV NS5B RdRp activity, without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib (Küçükgüzel et al., 2013).
Antimicrobial and Antifungal Applications
Another study highlights the synthesis and antimicrobial activity of Arylazopyrazole Pyrimidone clubbed heterocyclic compounds, focusing on the antimicrobial potential against various bacteria and fungi, indicating the broad spectrum of applications for similar sulfonamide-based compounds in battling infectious diseases (Sarvaiya et al., 2019).
Enzyme Inhibition for Disease Treatment
The inhibition of kynurenine 3-hydroxylase by synthesized benzenesulfonamides represents another significant application, demonstrating high affinity in vitro and the potential for detailed investigation of the pathophysiological role of the kynurenine pathway after neuronal injury, highlighting the compound's relevance in neurological research and therapy (Röver et al., 1997).
Potential in Anticancer Research
Studies have also shown the synthesis and bioactivity investigations of new compounds with structural similarities, testing for cytotoxicity, tumor specificity, and potential as enzyme inhibitors. Some derivatives have displayed interesting cytotoxic activities and strong inhibition of human cytosolic isoforms, suggesting their importance for anti-tumor activity studies (Gul et al., 2016).
properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3O3S/c20-15-6-4-13(5-7-15)17-8-9-18(27)26(25-17)11-10-24-30(28,29)16-3-1-2-14(12-16)19(21,22)23/h1-9,12,24H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBVFUUATXQKJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.